molecular formula C16H26ClNO2 B015282 Tramadol hydrochloride CAS No. 148229-78-1

Tramadol hydrochloride

Cat. No.: B015282
CAS No.: 148229-78-1
M. Wt: 299.83 g/mol
InChI Key: PPKXEPBICJTCRU-XMZRARIVSA-N
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Description

Mechanism of Action

Target of Action

Tramadol hydrochloride, a synthetic analgesic drug, exhibits both opioid and non-opioid properties . It primarily targets the central nervous system (CNS) and has been widely used to treat moderate to severe pain . Tramadol selectively activates the µ-opioid receptor, mainly through its active metabolite (+)-M1 .

Mode of Action

Tramadol’s mode of action is dual: it acts as a selective agonist of mu receptors and inhibits the reuptake of serotonin and norepinephrine . This dual action contributes significantly to its analgesic effect by blocking nociceptive impulses at the spinal level . The two enantiomers in the racemic mixture of Tramadol display differing affinities for various receptors. (+/-)-Tramadol preferentially inhibits serotonin reuptake, whereas (-)-tramadol mainly inhibits noradrenaline reuptake .

Biochemical Pathways

Tramadol is metabolized in the liver by N-and O-demethylation mediated by the cytochrome P450 pathways, particularly CYP2D6 . This process leads to the production of active metabolites, including (+)-M1, which have a stronger affinity for the µ-opioid receptor . Any impairment in these systems or concurrent use of other medications metabolized through the same hepatic pathways may cause overdose or intoxication .

Pharmacokinetics

Tramadol’s pharmacokinetics are influenced by its fast metabolism and excretion, which necessitate multiple doses per day . This rapid metabolism can lead to several side effects . To overcome this limitation, new pharmaceutical formulations are being developed to protect the drug, target its delivery, sustain its release, and reduce the daily dose, aiming to minimize side effects .

Result of Action

The molecular and cellular effects of Tramadol’s action are diverse and can affect multiple organ systems . These effects include gastrointestinal disturbances, CNS depression, seizures, anxiety, anoxic brain damage, palpitations, hypertension, respiratory and renal system impairments, rhabdomyolysis, hypoglycemia, and serotonin syndrome . Seizures are more common in Tramadol intoxication than with other opioids .

Action Environment

Environmental factors, such as concurrent use of other medications, particularly CNS depressants like benzodiazepines and ethanol, can influence Tramadol’s action, efficacy, and stability . These factors can lead to increased risks of overdose or intoxication . Therefore, physicians must be aware of Tramadol’s adverse effects, substantial abuse potential, and drug interactions to weigh its risk–benefit ratio for pain management .

Biochemical Analysis

Biochemical Properties

Tramadol hydrochloride interacts with mu opioid receptors, and its M1 metabolite, produced by liver O-demethylation, shows a higher affinity for opioid receptors than the parent drug .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to ameliorate behavioural, biochemical, mitochondrial and histological alterations in ICV-STZ-induced sporadic dementia of Alzheimer’s type in rats .

Molecular Mechanism

The molecular mechanism of action of this compound involves its dual action as an opioid μ1 receptor agonist and a monoamine reuptake inhibitor . These actions make this compound effective for complicated pain associated with neuropathic disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have long-term effects on cellular function. For example, it has been found to significantly attenuate behavioral, biochemical, mitochondrial and histological alterations in ICV-STZ-treated rats .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found to have neuroprotective potential at low (5 mg/kg) and intermediate (10 mg/kg) doses .

Metabolic Pathways

This compound is involved in metabolic pathways that include liver O-demethylation . This process produces the M1 metabolite of this compound, which has a higher affinity for opioid receptors than the parent drug .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tramadol Hydrochloride is synthesized through a multi-step process. The key intermediate, 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, is prepared by reacting cyclohexanone with 3-methoxyphenylmagnesium bromide, followed by reductive amination with dimethylamine . The final step involves the reaction of the intermediate with hydrochloric acid to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The process is optimized for large-scale production, with careful control of reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions: Tramadol Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tramadol Hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Tramadol Hydrochloride: this compound is unique due to its dual mechanism of action, which combines opioid receptor binding with inhibition of norepinephrine and serotonin reuptake. This dual action makes it effective for a broader range of pain conditions, including both nociceptive and neuropathic pain .

Biological Activity

Tramadol hydrochloride is a synthetic opioid analgesic commonly used for the management of moderate to severe pain. Its pharmacological effects are attributed to its dual mechanism of action, which involves both opioid receptor agonism and inhibition of norepinephrine and serotonin reuptake. This article delves into the biological activity of this compound, supported by various studies and clinical findings.

Tramadol functions primarily through two pathways:

  • Opioid Receptor Agonism : Tramadol binds to the μ-opioid receptors in the brain, producing analgesic effects similar to those of traditional opioids.
  • Monoamine Reuptake Inhibition : It inhibits the reuptake of norepinephrine and serotonin, enhancing the descending inhibitory pathways that modulate pain perception.

This unique mechanism allows tramadol to provide effective pain relief while potentially reducing the risk of some adverse effects associated with stronger opioids.

Pharmacokinetics

Tramadol is rapidly absorbed after oral administration, achieving peak plasma concentrations within 1.6 to 1.9 hours. Its bioavailability is approximately 75%, influenced by first-pass metabolism. The drug is metabolized primarily in the liver, producing an active metabolite (M1) that contributes to its analgesic effects.

ParameterValue
Bioavailability~75%
Peak Plasma Concentration300 µg/L (tramadol)
Time to Peak Concentration1.6-1.9 hours
Active Metabolite (M1)Cmax: 55 µg/L; Tmax: 3 hours

Clinical Efficacy

Several studies have demonstrated the efficacy of tramadol in managing chronic pain conditions such as osteoarthritis. A notable study compared a bilayer formulation of tramadol (65% sustained-release/35% immediate-release) with placebo in patients with knee osteoarthritis:

  • Study Design : Multicenter, randomized, placebo-controlled trial.
  • Results :
    • Tramadol showed a significant reduction in pain scores compared to placebo (p = 0.042).
    • The cumulative retention rate was higher in the tramadol group (83.7% vs. 69.0% for placebo).
    • Adverse events were reported in 80.6% of patients during the open-label phase, with common issues including nausea and dizziness .

Biochemical Effects

Research indicates that tramadol administration can influence various biochemical parameters:

  • Antioxidant Activity : A study assessed the impact of tramadol on oxidative stress markers in rats, revealing significant reductions in glutathione peroxidase (GPX) and glutathione (GSH) levels, indicating impaired antioxidant defense mechanisms .
  • Inflammatory Markers : Administration resulted in decreased levels of pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting a modulatory effect on inflammatory responses .
Biochemical ParameterNormal Control GroupTramadol Therapeutic GroupOverdose Group
Sialic Acid (ng/ml)2.71 ± 0.153.35 ± 0.32Not specified
TNF-α (pg/ml)17.89 ± 2.842.44 ± 0.24Not specified
IL-1B (pg/ml)4.16 ± 0.33Not specifiedNot specified

Case Studies

A case report highlighted tramadol dependence in a patient who initially used it for pain management after a shoulder injury while serving in the military. The patient escalated her dosage to achieve desired effects and ultimately required treatment for dependence, illustrating the potential for misuse despite its therapeutic benefits .

Properties

IUPAC Name

(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKXEPBICJTCRU-XMZRARIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023691, DTXSID60933340
Record name Tramadol hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36282-47-0, 148229-78-1, 22204-88-2
Record name Tramadol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36282-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tramadol hydrochloride [USAN:USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tramadol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-(±)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.122
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Record name CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE.
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRAMADOL HYDROCHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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